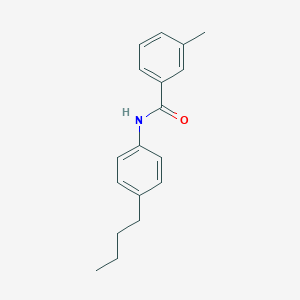

N-(4-butylphenyl)-3-methylbenzamide

Description

N-(4-Butylphenyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 4-butylphenylamine moiety. Structurally, it belongs to the class of aromatic amides, where the butyl group at the para position of the phenyl ring introduces steric bulk and lipophilicity. This compound is hypothesized to act as a directing group in transition-metal-catalyzed C–H functionalization reactions, similar to structurally related benzamides .

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-3-methylbenzamide |

InChI |

InChI=1S/C18H21NO/c1-3-4-7-15-9-11-17(12-10-15)19-18(20)16-8-5-6-14(2)13-16/h5-6,8-13H,3-4,7H2,1-2H3,(H,19,20) |

InChI Key |

MKXHIKSYASNGGS-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectroscopic and Crystallographic Data

- NMR and IR : For N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, distinct $^1$H NMR signals include a hydroxyl proton at δ 3.10 ppm and methyl resonances at δ 1.35–1.45 ppm. The amide carbonyl IR stretch appears at 1650 cm$^{-1}$ . Comparable data for N-(4-butylphenyl)-3-methylbenzamide are unavailable but would likely show upfield shifts for butyl protons (δ 0.8–1.5 ppm) and similar carbonyl IR absorption.

- X-ray Crystallography: The hydroxy-substituted analog crystallizes in a monoclinic system (space group $P2_1/c$) with a dihedral angle of 85.2° between benzoyl and amine planes, stabilizing the N,O-chelating conformation . The butylphenyl derivative’s crystal structure is unreported but predicted to exhibit greater torsion due to steric effects.

Reactivity in C–H Functionalization

- Hydroxy-Substituted Analog : Demonstrated efficacy in Pd-catalyzed C–H fluorination and Mn-mediated methylation, forming five-membered metallacycles during catalysis .

- Butylphenyl Analog: No experimental data exist, but computational modeling suggests that the 4-butyl group may destabilize metal-chelate intermediates, reducing reaction turnover.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.